5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1361115-99-2
VCID: VC2696138
InChI: InChI=1S/C12H19IN4/c1-16(2)12-14-7-10(13)11(15-12)9-5-4-6-17(3)8-9/h7,9H,4-6,8H2,1-3H3
SMILES: CN1CCCC(C1)C2=NC(=NC=C2I)N(C)C
Molecular Formula: C12H19IN4
Molecular Weight: 346.21 g/mol

5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine

CAS No.: 1361115-99-2

Cat. No.: VC2696138

Molecular Formula: C12H19IN4

Molecular Weight: 346.21 g/mol

* For research use only. Not for human or veterinary use.

5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine - 1361115-99-2

Specification

CAS No. 1361115-99-2
Molecular Formula C12H19IN4
Molecular Weight 346.21 g/mol
IUPAC Name 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine
Standard InChI InChI=1S/C12H19IN4/c1-16(2)12-14-7-10(13)11(15-12)9-5-4-6-17(3)8-9/h7,9H,4-6,8H2,1-3H3
Standard InChI Key BZWJIPILGXGUPF-UHFFFAOYSA-N
SMILES CN1CCCC(C1)C2=NC(=NC=C2I)N(C)C
Canonical SMILES CN1CCCC(C1)C2=NC(=NC=C2I)N(C)C

Introduction

Chemical Structure and Properties

Structural Characterization

5-Iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine features a pyrimidine ring as its core structure with several key functional groups:

  • An iodine atom at position 5 of the pyrimidine ring

  • A dimethylamino group (N,N-dimethyl) at position 2

  • A 1-methylpiperidin-3-yl substituent at position 4

The compound belongs to the broader class of pyrimidine derivatives, which are six-membered aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. The structural complexity of this molecule, particularly the presence of the piperidine ring and the iodine atom, likely contributes to its specific interactions with biological systems.

Physical and Chemical Properties

Based on its structure and comparison with similar compounds, the following properties can be inferred:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₂H₁₉IN₄Derived from chemical structure
Molecular WeightApproximately 346.22 g/molCalculated based on atomic weights
Physical StateSolid at room temperatureTypical for similar pyrimidine derivatives
SolubilityLikely soluble in organic solvents; limited water solubilityBased on similar heterocyclic compounds
Chemical ReactivityCapable of nucleophilic substitution reactions at the iodine positionCommon for iodinated aromatic compounds

Comparison with Structural Analogs

Several structural analogs appear in the literature that provide insight into our target compound:

CompoundStructural DifferenceMolecular WeightReference
5-Iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amineIsopropyl group instead of methyl on piperidine; piperidine connected at position 2 instead of 3374.26 g/mol
5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amineMethylsulfonyl group instead of methyl on piperidine nitrogen410.28 g/mol

These analogs share the core 5-iodo-pyrimidine structure with a dimethylamino group at position 2, but differ in the substitution pattern on the piperidine ring. These differences would likely impact pharmacokinetic properties and target binding affinity.

Synthesis Methodology

Synthetic ApproachKey StepsPotential Challenges
Direct functionalizationStarting with a pyrimidine core and sequentially introducing functional groupsAchieving regioselectivity for multiple substitutions
Convergent synthesisConstructing separately functionalized fragments and joining themControl of stereochemistry at piperidine C-3 position
Cross-coupling reactionsUsing palladium-catalyzed reactions to introduce the piperidine moietyPotential side reactions at the iodine position

Key Reaction Considerations

The synthesis of pyrimidine derivatives similar to the target compound typically involves multi-step reactions requiring specific reagents such as iodine sources, dimethylamine, and methylpiperidine derivatives under controlled conditions. Temperature control and solvent choice are crucial for achieving high yields and purity of the final product.

For related compounds, the synthetic routes often involve:

  • Formation of the pyrimidine ring system

  • Regioselective introduction of substituents

  • Protection/deprotection strategies for selective functionalization

  • Purification by chromatographic methods

Synthetic Challenges

The synthesis of 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine presents several challenges:

  • Control of regioselectivity for the introduction of substituents on the pyrimidine ring

  • Management of the stereochemistry at the piperidine 3-position

  • Prevention of side reactions at the reactive iodine position

  • Optimization of reaction conditions to maximize yield and purity

These challenges would necessitate careful selection of reagents, reaction conditions, and purification strategies to obtain the desired compound with high purity.

Pharmacological Profile

Structure-Activity Relationships

Structure-activity relationship studies of similar pyrimidine derivatives provide insights into how structural modifications affect biological activity:

Structural FeaturePotential Impact on Activity
Iodine at position 5May enhance binding affinity and selectivity for specific kinases
Dimethylamino group at position 2Often contributes to hydrogen bonding with target proteins
Piperidine ring at position 4Provides conformational constraints that can influence selectivity
Methyl substituent on piperidineAffects lipophilicity and membrane permeability

The position of attachment to the piperidine ring (position 3 in the target compound) likely influences the three-dimensional orientation of the molecule in the binding pocket, potentially affecting selectivity for different kinase targets.

Pharmacokinetic ParameterPredicted PropertyReasoning
AbsorptionModerate oral bioavailabilityBased on molecular weight and predicted lipophilicity
DistributionModerate volume of distributionPresence of basic nitrogen atoms may lead to tissue distribution
MetabolismLikely metabolized by CYP450 enzymesCommon for compounds with piperidine moieties
ExcretionBoth renal and hepatic pathwaysTypical for similar heterocyclic compounds

The N-methyl group on the piperidine ring may impact the compound's susceptibility to metabolic N-demethylation, potentially affecting its half-life and clearance rate.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator